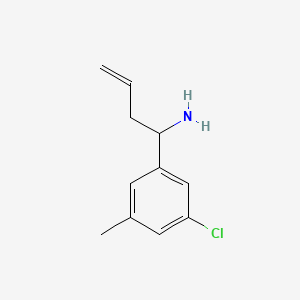
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14ClN It is characterized by the presence of a chloro-substituted phenyl ring and an amine group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Hydroxy-substituted derivatives, alkoxy-substituted derivatives
Scientific Research Applications
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the chloro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methylphenyl)but-3-en-1-amine
- 1-(3-Chloro-5-ethylphenyl)but-3-en-1-amine
- 1-(3-Chloro-5-methylphenyl)but-2-en-1-amine
Comparison: 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine is unique due to its specific substitution pattern on the phenyl ring and the position of the double bond in the butenyl chain. These structural features influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-(3-chloro-5-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h3,5-7,11H,1,4,13H2,2H3 |
InChI Key |
PYYPBFFMWAIEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


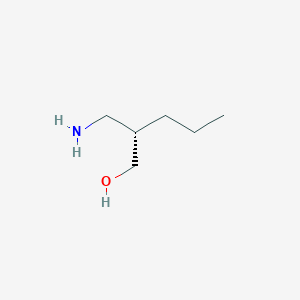
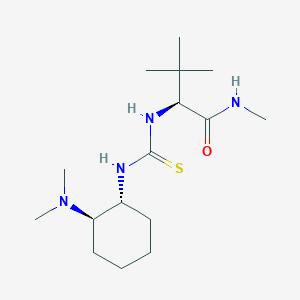
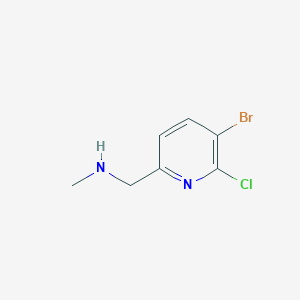

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
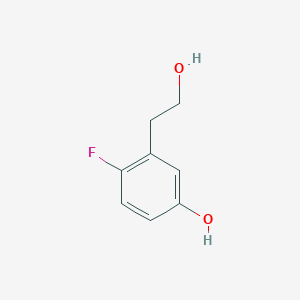
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)


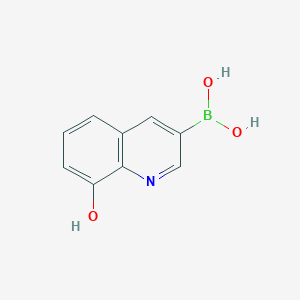
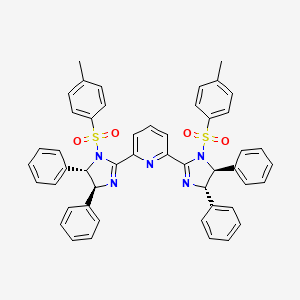
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
